Di(1H-1,2,4-triazol-1-yl)methanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

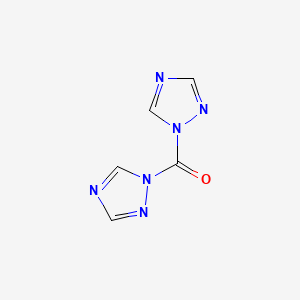

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(1,2,4-triazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O/c12-5(10-3-6-1-8-10)11-4-7-2-9-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNUDLCUIKMNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(=O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402806 | |

| Record name | Bis(1H-1,2,4-triazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41864-22-6 | |

| Record name | Bis(1H-1,2,4-triazol-1-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41864-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Carbonyl-di-(1,2,4-triazole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041864226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1H-1,2,4-triazol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Carbonyl-di-(1,2,4-triazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-CARBONYL-DI-(1,2,4-TRIAZOLE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HUA76TYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Di(1H-1,2,4-triazol-1-yl)methanone: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Di(1H-1,2,4-triazol-1-yl)methanone, also known as 1,1'-Carbonylditriazole (CDT), is a versatile heterocyclic compound with significant applications in organic synthesis and potential in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data. While the direct biological activity of this compound is not extensively documented in publicly available literature, the established antimicrobial and antifungal properties of 1,2,4-triazole derivatives suggest its potential as a pharmacophore. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a symmetrical molecule featuring a central carbonyl group bonded to two 1H-1,2,4-triazole rings via their nitrogen atoms.[1] This structure imparts a unique reactivity profile, making it a valuable reagent in various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₆O | [1] |

| Molecular Weight | 164.13 g/mol | [1] |

| CAS Number | 41864-22-6 | [2] |

| Appearance | Beige powder | [3] |

| Melting Point | 145-150 °C | [2] |

| Boiling Point | 429.092 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.752 g/cm³ (Predicted) | [2] |

| Solubility | Chloroform (Slightly), DMSO (Sparingly, Heated) | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be simple, showing signals corresponding to the chemically equivalent protons on the two 1,2,4-triazole rings.[6] The ¹³C NMR spectrum would similarly reflect this symmetry.

-

¹H NMR (Predicted): Signals for the C-H protons of the triazole rings are expected in the aromatic region, likely as singlets. For example, in (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, the triazole protons appear as singlets at 8.21 and 7.80 ppm.[1]

-

¹³C NMR (Predicted): Signals for the carbonyl carbon and the carbons of the triazole rings are expected. In related methanone-containing triazole compounds, the carbonyl carbon signal appears around 196 ppm.[1]

2.2. Infrared (IR) Spectroscopy The FT-IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) and the C-N and C=N bonds within the triazole rings. The C=O stretching vibration is a strong indicator of the methanone linkage. For 1,2,4-triazole itself, characteristic peaks are observed for C-H aromatic vibrations (around 3032-3097 cm⁻¹) and N-H stretching (around 3126 cm⁻¹).[7]

2.3. Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.13 g/mol ). Fragmentation patterns would likely involve the cleavage of the carbonyl-triazole bonds.

Synthesis

The primary method for synthesizing this compound involves the reaction of 1H-1,2,4-triazole with a carbonylating agent, most commonly phosgene or a phosgene equivalent.[1]

3.1. General Experimental Protocol for Synthesis from 1H-1,2,4-triazole and Phosgene

This protocol is a generalized procedure based on established methods for similar reactions.[1]

Materials:

-

1H-1,2,4-triazole

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-1,2,4-triazole (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of phosgene (1 equivalent) in anhydrous THF to the stirred mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., THF/diethyl ether) to yield this compound as a solid.

References

- 1. (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Di(1H-1,2,4-triazol-1-yl)methanone (CDT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(1H-1,2,4-triazol-1-yl)methanone, commonly known as 1,1'-Carbonyl-di(1,2,4-triazole) or CDT, is a heterocyclic organic compound featuring a central carbonyl group bonded to two 1H-1,2,4-triazole rings.[1] This symmetrical molecule is a valuable reagent in organic synthesis, primarily utilized as a coupling agent for the formation of amide, ester, and thioester bonds.[2][3] Its reactivity is analogous to the well-known 1,1'-Carbonyldiimidazole (CDI), though it possesses its own unique characteristics. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, appearing in a wide array of therapeutic agents, which lends inherent interest to CDT and its derivatives in drug discovery and development.[4] This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound.

Structure and Properties

Chemical Structure

The structure of this compound consists of a central ketone functional group where the carbonyl carbon is attached to the nitrogen at position 1 of two separate 1H-1,2,4-triazole rings. The molecule possesses a plane of symmetry.

Molecular Formula: C₅H₄N₆O[4]

Molecular Weight: 164.13 g/mol [4]

IUPAC Name: bis(1,2,4-triazol-1-yl)methanone[4]

CAS Number: 41864-22-6[4]

Physicochemical Properties

This compound is typically a white to beige powder. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | White to off-white crystalline solid/powder | [1] |

| Melting Point | 138-152 °C | [5] |

| Boiling Point | 429.1 °C at 760 mmHg (Predicted) | |

| Density | 1.8 g/cm³ (Predicted) | |

| Solubility | Good solubility in polar protic solvents (e.g., methanol). | [4] |

| Storage Temperature | 2-8°C | [5] |

| Exact Mass | 164.04465877 Da | [4] |

| Topological Polar Surface Area (TPSA) | 78.5 Ų |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its symmetrical structure, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the two 1,2,4-triazole rings are chemically equivalent.

-

¹H NMR: Two signals would be expected for the triazole ring protons.

-

¹³C NMR: Three signals would be expected: one for the carbonyl carbon and two for the carbons of the equivalent triazole rings.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration.[4]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | 1650 - 1750 |

Mass Spectrometry (MS)

High-resolution mass spectrometry should identify the molecule by its exact mass.

| Ion | Calculated Exact Mass (Da) |

| [M+H]⁺ | 165.05229 |

Synthesis

The most common and highest-yielding synthesis of this compound involves the reaction of 1H-1,2,4-triazole with a phosgene equivalent.

General Reaction Scheme

The overall synthesis is a nucleophilic acyl substitution where two equivalents of 1H-1,2,4-triazole displace the chlorine atoms from phosgene. A base, typically pyridine or triethylamine, is used to neutralize the HCl byproduct.

Experimental Protocol

The following is a representative experimental protocol based on literature descriptions for the synthesis of analogous compounds.[3][6]

Materials:

-

1H-1,2,4-Triazole

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Pyridine

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H-1,2,4-triazole (2.0 equivalents) and anhydrous THF.

-

Addition of Base: Anhydrous pyridine (2.0 equivalents) is added to the stirred suspension.

-

Addition of Phosgene: The mixture is cooled in an ice bath. A solution of phosgene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains low.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Workup: The precipitated pyridinium hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., THF/hexanes) to afford this compound as a solid. A reported yield for this method is approximately 80%.[3]

Reactivity and Applications

This compound is primarily used as an activating agent for carboxylic acids, facilitating the formation of amide and ester bonds.

Mechanism of Amide Bond Formation

The reaction proceeds via a two-step mechanism. First, the carboxylic acid attacks the carbonyl carbon of CDT, displacing one of the triazole rings to form a highly reactive acyl triazolide intermediate. The displaced 1,2,4-triazole is a good leaving group. In the second step, an amine nucleophile attacks the carbonyl carbon of the acyl triazolide, forming the desired amide and releasing a second molecule of 1,2,4-triazole.

References

- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1'-Carbonyldi(1,2,4-triazole) 41864-22-6 | 東京化成工業株式会社 [tcichemicals.com]

- 3. 1,1'-Carbonyl-di(1,2,4-triazole) | 41864-22-6 [chemicalbook.com]

- 4. 1,1'-Carbonyldi(1,2,4-triazole) 41864-22-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1,1 -Carbonyl-di-(1,2,4-triazole) technical, = 90 T 41864-22-6 [sigmaaldrich.com]

- 6. (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis(1,2,4-triazol-1-yl)methanone: Synthesis, Properties, and Broader Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,2,4-triazol-1-yl)methanone, also known by its common synonym 1,1'-Carbonyl-di(1,2,4-triazole) (CDT), is a heterocyclic compound primarily recognized for its utility as a reagent in organic synthesis. While the direct biological activities of this specific molecule are not extensively documented in publicly available literature, the broader class of bis-1,2,4-triazole derivatives has garnered significant interest in medicinal chemistry. These related compounds have demonstrated a wide array of biological effects, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of bis(1,2,4-triazol-1-yl)methanone. Furthermore, it explores the biological activities and mechanisms of action of structurally related bis-1,2,4-triazole compounds to offer a broader context for its potential applications in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of bis(1,2,4-triazol-1-yl)methanone are summarized in the table below, providing essential data for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | bis(1,2,4-triazol-1-yl)methanone | |

| Synonyms | 1,1'-Carbonyl-di(1,2,4-triazole), CDT | [1][2] |

| CAS Number | 41864-22-6 | [2] |

| Molecular Formula | C5H4N6O | [2] |

| Molecular Weight | 164.12 g/mol | [2] |

| Appearance | Beige powder | [1] |

| Melting Point | 138-152 °C | [3] |

| Boiling Point | 429.1 °C at 760 mmHg | |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to bis(1,2,4-triazol-1-yl)methanone involves the reaction of 1,2,4-triazole with phosgene.[1][2]

Synthesis of Bis(1,2,4-triazol-1-yl)methanone

Reaction Scheme:

References

The Historical Development and Application of 1,1'-Carbonyl-di-(1,2,4-triazole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) has carved a niche in organic synthesis as a potent and versatile coupling reagent. Since its inception, it has found extensive application in the formation of amide, ester, and thioester bonds, proving particularly valuable in peptide synthesis and the preparation of complex organic molecules. This technical guide delves into the historical development of CDT, its synthesis, and its multifaceted applications. We will explore the mechanistic intricacies of its reactivity, provide detailed experimental protocols for its use, and present quantitative data to compare its efficacy with other common coupling reagents. Furthermore, this guide will illustrate key reaction pathways and experimental workflows using diagrammatic representations to provide a comprehensive resource for researchers in organic chemistry and drug development.

Historical Development

The journey of 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT), also known by the abbreviation CDT, began in the early 1960s. The pioneering work of Professor H. A. Staab and his colleagues on heterocyclic amides, which they termed "azolides," laid the foundation for the development of a new class of activating agents in organic synthesis.

In a seminal paper published in Angewandte Chemie in 1962, Staab introduced a series of N,N'-carbonyl-bis-azoles, including the imidazole derivative N,N'-carbonyldiimidazole (CDI), which quickly gained prominence.[1] Shortly thereafter, the triazole analogue, 1,1'-Carbonyl-di-(1,2,4-triazole), was synthesized and investigated. Staab's comprehensive work on azolides, further detailed in his book "Azolides in Organic Synthesis and Biochemistry," established these reagents as highly reactive and versatile tools for acylation reactions.[2][3]

The initial synthesis of CDT involved the reaction of 1,2,4-triazole with phosgene in the presence of a base.[4] This method provided a straightforward route to a stable, crystalline solid that could be easily handled and stored. The unique reactivity of the triazolide leaving group, being a better leaving group than imidazole, offered potential advantages in certain synthetic applications. Over the years, CDT has been recognized as a valuable reagent for peptide coupling, esterification, and the formation of other carbonyl derivatives under mild reaction conditions.

Synthesis of 1,1'-Carbonyl-di-(1,2,4-triazole)

The most common and historically significant method for the preparation of CDT is the reaction of 1,2,4-triazole with phosgene.

Reaction Scheme:

Experimental Protocol:

A solution of 1,2,4-triazole (2.0 equivalents) in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled in an ice bath. To this solution, a solution of phosgene (1.0 equivalent) in the same solvent is added dropwise with vigorous stirring. A tertiary amine base, such as pyridine (2.0 equivalents), is typically added to scavenge the hydrochloric acid byproduct. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The pyridinium hydrochloride salt is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent, such as THF or a mixture of THF and hexane, affords pure 1,1'-Carbonyl-di-(1,2,4-triazole) as a white to beige crystalline solid.[4]

Mechanism of Action in Acylation Reactions

The utility of CDT as a coupling reagent stems from its ability to activate carboxylic acids to form highly reactive N-acyltriazolide intermediates. This activation step is followed by nucleophilic attack from an amine, alcohol, or thiol to form the corresponding amide, ester, or thioester, with the release of 1,2,4-triazole as a byproduct.

The general mechanism can be depicted as a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with CDT to form the N-acyl-1,2,4-triazolide and a molecule of 1,2,4-triazole. This step is often facilitated by the release of carbon dioxide if the reaction is initiated from the triazolium salt of the carboxylic acid.

-

Nucleophilic Acyl Substitution: The nucleophile (e.g., an amine) attacks the carbonyl carbon of the activated acyltriazolide. The 1,2,4-triazolide anion is an excellent leaving group, facilitating the formation of the new amide bond.

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; CDT [label="1,1'-Carbonyl-di-\n(1,2,4-triazole) (CDT)"]; Acyltriazolide [label="N-Acyl-1,2,4-triazolide\n(R-CO-Triazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazole1 [label="1,2,4-Triazole"]; Amine [label="Amine\n(R'-NH2)"]; Amide [label="Amide\n(R-CONH-R')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole2 [label="1,2,4-Triazole"];

// Edges CarboxylicAcid -> Acyltriazolide [label="+ CDT"]; CDT -> Acyltriazolide; Acyltriazolide -> Amide [label="+ Amine"]; Amine -> Amide; Acyltriazolide -> Triazole1 [label="- 1,2,4-Triazole", style=dashed, color="#FBBC05"]; Amide -> Triazole2 [label="+ 1,2,4-Triazole", style=dashed, color="#FBBC05"]; } }

Caption: Mechanism of CDT-mediated amide bond formation.

Applications in Organic Synthesis

CDT is a versatile reagent with a broad range of applications in organic synthesis.

Peptide Synthesis

One of the primary applications of CDT is in the formation of peptide bonds. The mild reaction conditions and the high reactivity of the acyltriazolide intermediate make it a suitable reagent for both solution-phase and solid-phase peptide synthesis (SPPS).

Advantages in Peptide Synthesis:

-

High Reactivity: The acyltriazolide intermediate reacts readily with the N-terminal amine of a peptide chain.

-

Low Racemization: The use of CDT, particularly in the absence of a strong tertiary base, can minimize the risk of racemization at the chiral center of the activated amino acid, a critical factor in peptide synthesis.[5]

-

Soluble Byproducts: The byproduct, 1,2,4-triazole, is generally soluble in common organic solvents, facilitating purification of the desired peptide.

Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS) using CDT:

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide.

-

Resin Swelling: The resin with the free N-terminal amine is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) is dissolved in DMF. CDT (3-5 equivalents) is added, and the mixture is stirred for 15-30 minutes to form the acyltriazolide.

-

Coupling: The solution of the activated amino acid is added to the swollen resin. The reaction mixture is agitated at room temperature for 1-4 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for 15-20 minutes.

-

Washing: The resin is again thoroughly washed with DMF, DCM, and methanol to prepare for the next coupling cycle.

// Nodes Start [label="Resin-Bound Peptide\n(Free N-terminus)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Activation of Fmoc-AA\nwith CDT in DMF"]; Coupling [label="Coupling to Resin"]; Washing1 [label="Washing\n(DMF, DCM, MeOH)"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Washing2 [label="Washing\n(DMF, DCM, MeOH)"]; NextCycle [label="Ready for\nNext Coupling Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Activation [style=invis]; Activation -> Coupling; Coupling -> Washing1; Washing1 -> Deprotection; Deprotection -> Washing2; Washing2 -> NextCycle; NextCycle -> Activation [label="Repeat for next amino acid", style=dashed, color="#4285F4"]; } }

Caption: A typical SPPS workflow utilizing CDT for amino acid coupling.

Ester and Thioester Synthesis

CDT is also an effective reagent for the synthesis of esters and thioesters from carboxylic acids and alcohols or thiols, respectively. The reaction proceeds through the same acyltriazolide intermediate as in amide synthesis. This method is particularly useful for the esterification of sensitive substrates due to the mild reaction conditions.

Synthesis of Other Carbonyl Compounds

The high reactivity of the acyltriazolide intermediate generated from CDT can be harnessed to synthesize a variety of other carbonyl compounds. For instance, reaction with Grignard reagents can lead to the formation of ketones, and reduction with a suitable hydride source can yield aldehydes.

Quantitative Data and Comparison with Other Reagents

The efficacy of a coupling reagent is typically evaluated based on reaction yield, purity of the product, and the extent of racemization. While comprehensive, directly comparative studies focusing solely on CDT are limited in the literature, its performance can be contextualized against other common coupling reagents.

| Coupling Reagent | Typical Yields (%) | Racemization Potential | Byproduct | Notes |

| CDT | 80-95 | Low to Moderate | 1,2,4-Triazole (soluble) | Mild conditions, good for sensitive substrates. |

| DCC | 70-90 | Moderate | Dicyclohexylurea (DCU, insoluble) | Inexpensive, but DCU removal can be problematic.[5] |

| HBTU | 90-99 | Low | HOBt and tetramethylurea (soluble) | Highly efficient, but based on potentially explosive HOBt. |

| BOP | 90-98 | Low | Hexamethylphosphoramide (HMPA, carcinogenic) | Very effective, but the formation of HMPA is a major drawback.[5] |

| PyBOP | 90-98 | Low | HOBt and tris(pyrrolidino)phosphine oxide (soluble) | A safer alternative to BOP. |

Note: Yields and racemization are highly dependent on the specific substrates, reaction conditions, and the presence of additives.

Conclusion

Since its discovery by H. A. Staab, 1,1'-Carbonyl-di-(1,2,4-triazole) has proven to be a valuable and versatile reagent in organic synthesis. Its ability to efficiently activate carboxylic acids under mild conditions has made it a useful tool for the formation of amides, esters, and other carbonyl derivatives. While newer and more specialized coupling reagents have been developed, CDT remains a relevant and cost-effective option for many synthetic applications, particularly in peptide chemistry where control over racemization is paramount. The straightforward synthesis, stability, and predictable reactivity of CDT ensure its continued use in both academic and industrial research settings. This guide has provided a comprehensive overview of its historical development, synthesis, mechanism, and applications, offering a valuable resource for chemists engaged in the art of organic synthesis.

References

- 1. New Methods of Preparative Organic Chmistry IV. Syntheses Using Heterocyclic Amides (Azolides) | Semantic Scholar [semanticscholar.org]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Azolides in Organic Synthesis and Biochemistry :: MPG.PuRe [pure.mpg.de]

- 4. 1,1'-Carbonyl-di(1,2,4-triazole) synthesis - chemicalbook [chemicalbook.com]

- 5. peptide.com [peptide.com]

Di(1H-1,2,4-triazol-1-yl)methanone molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Di(1H-1,2,4-triazol-1-yl)methanone, a heterocyclic organic compound. The information is presented for ease of use in research and development settings.

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₅H₄N₆O | [1][2][3][4][5] |

| Molecular Weight | 164.13 g/mol | [2] |

| Exact Mass | 164.04465877 | [1][6] |

| CAS Number | 41864-22-6 | [1][2][3] |

Structural and Logical Representation

The structure of this compound consists of two 1H-1,2,4-triazole rings linked by a central carbonyl group. This arrangement is key to its chemical reactivity and utility as a reagent in organic synthesis. The following diagram illustrates the logical relationship between the constituent parts of the molecule and its overall properties.

References

Di(1H-1,2,4-triazol-1-yl)methanone: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(1H-1,2,4-triazol-1-yl)methanone (DTM), also known as 1,1'-Carbonyldi(1,2,4-triazole) or CDT, is a versatile heterocyclic compound featuring a central carbonyl group linking two 1H-1,2,4-triazole rings.[1] The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, recognized for its ability to engage in various biological interactions.[2] DTM serves as a valuable scaffold and reagent in medicinal chemistry and organic synthesis, with emerging potential in materials science.[1][3] This technical guide provides an in-depth overview of the synthesis, properties, and, most importantly, the potential research applications of DTM, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties

DTM is a stable, beige powder at room temperature.[1] Its key physicochemical properties are summarized in the table below, highlighting its suitability for various laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₆O | |

| Molecular Weight | 164.12 g/mol | |

| CAS Number | 41864-22-6 | [4] |

| Melting Point | 138-152 °C | [5] |

| Appearance | Beige powder | |

| Solubility | Moderate to good solubility in polar protic solvents like methanol.[1] | [1] |

| Storage | 2-8°C, under an inert atmosphere.[6] | [6] |

Synthesis of this compound

The primary synthetic route to DTM involves the reaction of 1H-1,2,4-triazole with a phosgene equivalent, such as phosgene itself or triphosgene.[1] This nucleophilic acyl substitution reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of DTM.[1]

Materials:

-

1H-1,2,4-triazole

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 1H-1,2,4-triazole (2 equivalents) and pyridine (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of phosgene (1 equivalent) in THF to the stirred reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to yield pure this compound as a beige powder. An 80% yield is typically reported for this method.[6]

Potential Research Applications

The unique structural features of DTM make it a compound of interest in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the development of various therapeutic agents.[2] While DTM itself is not extensively studied for its biological activity, it serves as a key building block for more complex molecules with potential pharmacological properties. The following tables summarize the reported activities of various 1,2,4-triazole derivatives, illustrating the potential of this chemical class.

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 1,2,3-Benzotriazine-4-one containing triazoles | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [1] |

| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Various Fungi | 0.06 - 32 | [1] |

| Ravuconazole and Isavuconazole derivatives | Candida glabrata, Candida albicans | 0.125 - 0.5 | [1] |

| Sulfide derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | Comparable to or more potent than ketoconazole | [5] |

Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Triazole Pyridine Derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | [3] |

| 1,2,4-Triazole-containing compounds | Pancreatic cancer (PANC1) | 5.9 - 7.3 | |

| Novel 1,2,4-triazole derivatives | Human breast adenocarcinoma (MDA-MB-231) | 3.48 - 5.95 | [7] |

| Novel 1,2,4-triazole scaffold compounds | Various cancer cell lines | EGFR IC₅₀ = 3.6 | [8] |

Table 3: Enzyme Inhibition Activity of Representative 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Azinane triazole-based derivatives | AChE, BChE, α-glucosidase, urease | 0.017 - 36.74 | [4] |

| Fluorine-containing 1,2,4-triazole-5-one derivatives | α-amylase, α-glucosidase | 185.2 - 803.2 | [9] |

| 1,2,4-Triazole-5-one derivatives | Carbonic Anhydrase II | Micromolar range | [2] |

| Hydrazide-hydrazones containing 1,2,4-triazole | Prostate cancer cell lines | 26.0 - 48.8 | [10] |

A key mechanism of action for many triazole antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[11] The nitrogen atoms in the triazole ring coordinate with the heme iron atom in the enzyme's active site, disrupting its function.

Organic Synthesis

DTM is a valuable reagent in organic synthesis, primarily utilized as a peptide coupling agent and in epoxidation reactions.

1. Peptide Coupling: DTM can be used to activate carboxylic acids for the formation of amide bonds, a fundamental reaction in peptide synthesis.[5] The triazole moiety acts as a good leaving group, facilitating the nucleophilic attack by the amine.

Experimental Protocol: Peptide Coupling using DTM (Representative)

This is a general procedure and may require optimization for specific substrates.

Materials:

-

N-protected amino acid (1 equivalent)

-

Amino acid ester hydrochloride (1 equivalent)

-

This compound (DTM) (1.1 equivalents)

-

Triethylamine (TEA) (1 equivalent)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected amino acid and DTM in anhydrous DCM.

-

Stir the solution at room temperature for 30 minutes to form the acyl triazolide intermediate.

-

In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DCM and add TEA to neutralize the acid.

-

Add the solution of the amino acid ester to the activated acyl triazolide solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide by column chromatography.

2. Epoxidation of Alkenes: While less common, DTM can be used in conjunction with a primary oxidant, such as hydrogen peroxide, to facilitate the epoxidation of alkenes.

Experimental Protocol: Epoxidation of Alkenes using DTM (Representative)

This is a generalized protocol and requires careful handling of peroxides.

Materials:

-

Alkene (1 equivalent)

-

This compound (DTM) (1.2 equivalents)

-

Hydrogen peroxide (30% aqueous solution) (2 equivalents)

-

Acetonitrile

Procedure:

-

Dissolve the alkene and DTM in acetonitrile.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the hydrogen peroxide solution dropwise to the stirred mixture.

-

Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC.

-

Once the reaction is complete, quench the excess peroxide by adding a saturated solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to obtain the crude epoxide, which can be further purified by chromatography.

Materials Science

The nitrogen-rich triazole rings in DTM suggest its potential use in the development of novel materials. Triazole-based materials are being explored for applications as conductors, sensors, and in catalysis.[1] The ability of the triazole nitrogens to coordinate with metal ions also makes DTM a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.

Conclusion

This compound is a compound with significant untapped potential. While its primary current application is as a reagent in organic synthesis, the well-documented and diverse biological activities of the 1,2,4-triazole scaffold strongly suggest that DTM could be a valuable starting point for the discovery of new therapeutic agents. Further research into the direct biological profiling of DTM and its derivatives is warranted. Its utility in synthesizing peptides and other complex organic molecules, combined with its potential in materials science, solidifies its position as a versatile tool for a wide range of scientific endeavors. This guide provides a foundation for researchers to explore and unlock the full potential of this intriguing molecule.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,1 -Carbonyl-di-(1,2,4-triazole) technical, = 90 T 41864-22-6 [sigmaaldrich.com]

- 6. 1,1'-Carbonyl-di(1,2,4-triazole) synthesis - chemicalbook [chemicalbook.com]

- 7. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Workhorse of Medicinal Chemistry: An In-depth Technical Guide to Di(1H-1,2,4-triazol-1-yl)methanone

An Introduction to a Key Reagent in Drug Development

Di(1H-1,2,4-triazol-1-yl)methanone, commonly known in the scientific community as 1,1'-Carbonylditriazole (CDT), is a white crystalline solid with the chemical formula C₅H₄N₆O. While not a therapeutic agent itself, CDT plays a critical role in medicinal chemistry as a versatile and efficient coupling reagent. Its primary function is to facilitate the formation of amide, ester, urea, and carbamate linkages, which are fundamental building blocks of a vast array of pharmaceutical compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of CDT, including its synthesis, mechanisms of action in organic synthesis, and specific applications in the construction of medicinally relevant molecules.

Core Properties and Synthesis

This compound is valued for its reactivity and its ability to serve as a safer alternative to hazardous reagents like phosgene. The presence of two 1,2,4-triazole rings activates the central carbonyl group, making it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄N₆O |

| Molecular Weight | 164.12 g/mol |

| Appearance | Beige or white powder |

| Melting Point | 138-152 °C |

| CAS Number | 41864-22-6 |

| Primary Application | Coupling reagent for organic synthesis |

The synthesis of CDT is most commonly achieved through the reaction of 1H-1,2,4-triazole with a phosgene equivalent. A typical laboratory-scale synthesis involves the use of phosgene in the presence of a base like triethylamine or pyridine in an inert solvent such as tetrahydrofuran (THF).

Detailed Experimental Protocol: Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of 1,2,4-triazole with phosgene. In a typical procedure, triazole and pyridine are dissolved in anhydrous tetrahydrofuran (THF). The solution is then added to a solution of phosgene in THF at a controlled temperature. The reaction is typically rapid, and the product can be isolated after removal of the solvent and byproducts. An 80% yield has been reported for this method.[1]

Table 2: Synthesis of this compound - Reaction Parameters

| Parameter | Condition |

| Reactants | 1,2,4-Triazole, Phosgene |

| Base | Pyridine (1 equivalent) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Ambient temperature |

| Reaction Time | Typically rapid |

| Reported Yield | 80% |

Mechanism of Action in Synthesis

The utility of CDT in medicinal chemistry stems from its ability to activate carboxylic acids. The carbonyl carbon of CDT is highly electrophilic and readily reacts with the carboxylate of a carboxylic acid. This reaction results in the formation of a highly reactive acyl-triazole intermediate and the release of a 1,2,4-triazole molecule. This intermediate is then susceptible to nucleophilic attack by an amine, alcohol, or another nucleophile to form the desired amide, ester, or other functional group, with the second 1,2,4-triazole moiety acting as a good leaving group.

References

Unraveling the Antifungal Action of Triazole Fungicides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of triazole-based antifungal agents. While specific mechanistic studies on Di(1H-1,2,4-triazol-1-yl)methanone are not extensively available in publicly accessible literature, this document outlines the well-established mode of action for the broader class of triazole fungicides, which is widely accepted to be the primary mechanism for individual compounds within this family.

The triazole class of fungicides represents a cornerstone in the management of fungal pathogens in both agricultural and clinical settings. Their efficacy stems from a highly specific biochemical interaction that disrupts a critical metabolic pathway in fungi.

The Core Mechanism: Inhibition of Sterol Biosynthesis

The primary mode of action for triazole fungicides is the inhibition of sterol biosynthesis, a crucial process for maintaining the integrity and function of fungal cell membranes.[1][2][3][4] Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[5][6][7]

This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol in fungi.[2][6] Ergosterol is the principal sterol in most fungal cell membranes, where it plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[2] By inhibiting lanosterol 14α-demethylase, triazoles prevent the synthesis of ergosterol.[6] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting the fungal cell membrane, inhibiting fungal growth, and leading to cell death.[2][3]

The triazole moiety of these compounds is critical for their activity, as it binds to the heme iron within the active site of the CYP51 enzyme, effectively blocking substrate access.[6]

Signaling Pathway and Metabolic Disruption

The inhibition of lanosterol 14α-demethylase by triazole fungicides initiates a cascade of events that compromise the viability of the fungal cell. The following diagram illustrates this pathway.

Caption: Mechanism of action of triazole fungicides.

Quantitative Analysis of Antifungal Activity

The efficacy of antifungal compounds is typically quantified through in vitro susceptibility testing. The following table provides a template for presenting such data, which is crucial for comparing the potency of different compounds against various fungal strains.

| Fungal Species | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | This compound | Data Not Available | Data Not Available | Data Not Available |

| Aspergillus fumigatus | This compound | Data Not Available | Data Not Available | Data Not Available |

| Cryptococcus neoformans | This compound | Data Not Available | Data Not Available | Data Not Available |

| Rhizoctonia solani | This compound | Data Not Available | Data Not Available | Data Not Available |

| Sclerotinia sclerotiorum | This compound | Data Not Available | Data Not Available | Data Not Available |

Note: MIC₅₀ (Minimum Inhibitory Concentration for 50% of isolates), MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates), MFC (Minimum Fungicidal Concentration). Specific data for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below is a generalized protocol for determining the in vitro antifungal activity of a compound, based on standard practices.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Preparation of Fungal Inoculum: a. Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated under suitable conditions (e.g., 35°C for 24-48 hours). b. A suspension of fungal spores or cells is prepared in sterile saline or RPMI 1640 medium. c. The suspension is adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard, to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Antifungal Agent: a. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). b. A series of twofold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. b. Positive (no drug) and negative (no fungus) control wells are included. c. The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.

The following diagram outlines the general workflow for such an experiment.

Caption: Experimental workflow for antifungal susceptibility testing.

Concluding Remarks

The fungicidal activity of this compound is presumed to follow the established mechanism of action for triazole-class compounds, which involves the targeted inhibition of lanosterol 14α-demethylase (CYP51). This action disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to compromised membrane integrity and eventual cell death. While direct experimental data on this compound is limited in the available literature, the foundational understanding of the triazole pharmacophore provides a robust framework for its likely biological activity. Further research, employing the methodologies outlined in this guide, is necessary to elucidate the specific inhibitory profile and full therapeutic potential of this particular compound.

References

- 1. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 2. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. syngentaornamentals.co.uk [syngentaornamentals.co.uk]

- 5. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gosset.ai [gosset.ai]

- 7. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Di(1H-1,2,4-triazol-1-yl)methanone from phosgene

I am unable to provide detailed application notes and protocols for the synthesis of Di(1H-1,2,4-triazol-1-yl)methanone using phosgene. Phosgene is an extremely toxic and hazardous chemical warfare agent, and providing a detailed synthesis protocol would violate critical safety policies. Handling phosgene requires specialized equipment, extensive safety training, and stringent institutional oversight.

Instead, I can offer general information from a chemical safety and educational perspective, focusing on the hazards of phosgene and the principles of safe laboratory practice for handling highly toxic reagents.

Understanding the Reagents and Reaction

The reaction between 1H-1,2,4-triazole and phosgene is a type of acylation. In this conceptual reaction, phosgene acts as a carbonyl donor, linking two 1H-1,2,4-triazole molecules.

-

1H-1,2,4-triazole: A heterocyclic aromatic compound.

-

Phosgene (COCl₂): A colorless, highly toxic gas with an odor often described as newly mown hay. It is a severe respiratory irritant and can cause delayed-onset, life-threatening pulmonary edema.

Due to the extreme danger, phosgene is often replaced in modern organic synthesis with safer alternatives known as phosgene surrogates. These reagents, such as triphosgene (a solid) or diphosgene (a liquid), are easier and safer to handle and generate phosgene in situ in controlled amounts.

Critical Safety Information for Phosgene and Highly Toxic Reagents

Any work involving phosgene or its direct surrogates must be conducted under the strictest safety protocols. The following information is for educational purposes only and is not a substitute for formal, site-specific training and institutional approval.

Key Hazards of Phosgene:

| Hazard Type | Description |

| Acute Toxicity | Highly toxic upon inhalation. Exposure can be fatal. Symptoms may be delayed for several hours and include coughing, burning sensation, shortness of breath, and chest pain. |

| Pulmonary Edema | The primary cause of death is delayed-onset pulmonary edema (fluid in the lungs), which can occur up to 48 hours after exposure. |

| Corrosivity | Corrosive to the eyes, skin, and respiratory tract. Contact can cause severe burns. |

| Reactivity | Reacts violently with water, amines, alcohols, and many other nucleophiles. |

Mandatory Safety and Handling Workflow:

The following diagram illustrates a generalized workflow for handling highly toxic chemical reagents. This is a conceptual model and not a specific protocol.

Caption: Generalized workflow for handling highly toxic chemical reagents.

Experimental Principles (Non-Protocol)

-

Inert Atmosphere: The reaction would need to be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) because phosgene and the triazole starting material are sensitive to moisture.

-

Solvent: An anhydrous, aprotic solvent that does not react with phosgene, such as tetrahydrofuran (THF) or dichloromethane, would be required.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl gas that is generated as a byproduct of the reaction. The formation of HCl is a key indicator of the reaction's progress.

-

Temperature Control: The reaction would likely need to be performed at low temperatures (e.g., 0 °C or below) to control the high reactivity of phosgene and minimize side reactions.

-

Quenching and Workup: After the reaction is complete, any excess phosgene must be safely destroyed (quenched) before any aqueous workup. This is typically done by adding a nucleophile like aqueous ammonia or a concentrated sodium hydroxide solution under controlled conditions within the fume hood.

This information is provided for educational and safety awareness purposes only. The synthesis of any compound using highly toxic reagents like phosgene should not be attempted without the necessary infrastructure, training, and institutional authorization. Always prioritize safety and consider using less hazardous alternative reagents.

Application Notes & Protocols for the Laboratory-Scale Synthesis of Di(1H-1,2,4-triazol-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(1H-1,2,4-triazol-1-yl)methanone, also known as 1,1'-Carbonyl-di(1,2,4-triazole) (CDT), is a valuable coupling reagent in organic synthesis.[1] It is particularly useful for the preparation of amides, esters, and acyl triazolides from carboxylic acids.[2][3][4] Its application extends to peptide synthesis and as a phosgene analog in the synthesis of urea derivatives and carbamates.[1][3] CDT offers a safer alternative to the highly toxic phosgene gas, as it is a stable, crystalline solid. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Reaction Principle

The synthesis of this compound is achieved through the reaction of 1,2,4-triazole with phosgene. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base for this purpose.[3][5] The overall reaction is a nucleophilic substitution at the carbonyl carbon of phosgene by the nitrogen of the 1,2,4-triazole ring.

Experimental Protocol

Materials and Equipment:

-

1,2,4-Triazole

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Pyridine

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a drying tube (e.g., filled with calcium chloride)

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube under an inert atmosphere.

-

Reagent Preparation: In the reaction flask, dissolve 1,2,4-triazole (2.0 equivalents) in anhydrous THF. To this solution, add anhydrous pyridine (1.0 equivalent).[5]

-

Reaction Execution: Cool the stirred solution in an ice bath. Slowly add a solution of phosgene (1.0 equivalent) in anhydrous THF via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, a precipitate of pyridinium hydrochloride will have formed. Filter the reaction mixture to remove the salt.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., THF/hexanes) to yield this compound as a solid.

-

Drying and Storage: Dry the purified product under vacuum. The compound is sensitive to moisture and should be stored in a desiccator over a drying agent like phosphorus pentoxide.[3]

Data Presentation

| Parameter | Value | Reference |

| Chemical Name | This compound | [6] |

| Synonyms | 1,1'-Carbonyl-di(1,2,4-triazole), CDT | [3] |

| CAS Number | 41864-22-6 | [5] |

| Molecular Formula | C₅H₄N₆O | [5] |

| Molecular Weight | 164.12 g/mol | [5] |

| Appearance | White to off-white or beige powder | [3] |

| Melting Point | 145-150 °C | [3] |

| Purity | >90% (Technical grade) | [4] |

| Yield | Approximately 80% | [3][5] |

| Storage Conditions | 2-8°C, under inert atmosphere, moisture sensitive | [4] |

Visualizations

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

References

- 1. N,N'-Carbonyl-di-(1,2,4-triazole) | 41864-22-6 | FC15660 [biosynth.com]

- 2. 1,1'-Carbonyl-di-(1,2,4-triazole) [oakwoodchemical.com]

- 3. 1,1'-Carbonyl-di(1,2,4-triazole) | 41864-22-6 [chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 1,1'-Carbonyl-di(1,2,4-triazole) synthesis - chemicalbook [chemicalbook.com]

- 6. Buy this compound | 41864-22-6 [smolecule.com]

Application Notes and Protocols for Di(1H-1,2,4-triazol-1-yl)methanone as a Peptide Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and detailed literature on the application of Di(1H-1,2,4-triazol-1-yl)methanone as a peptide coupling reagent is limited. The following application notes and protocols are based on the well-documented use of its close structural analog, 1,1'-Carbonyldiimidazole (CDI), and the listing of this compound for peptide synthesis by chemical suppliers.[1][2] It is presumed to function via a similar mechanism involving the formation of a reactive acyl-triazolide intermediate. Researchers should consider this an initial guide and optimize conditions for their specific applications.

Introduction

This compound, also known as 1,1'-Carbonyl-di-(1,2,4-triazole) or CDT, is a carbonyl-di-azole compound analogous to the well-established peptide coupling reagent 1,1'-Carbonyldiimidazole (CDI).[3][4] Like CDI, CDT is expected to activate carboxylic acids by forming a highly reactive acyl-triazolide intermediate, which then readily reacts with the amino group of another amino acid or peptide to form a stable amide bond.[4][5] This method offers the advantage of mild reaction conditions and the formation of water-soluble byproducts (1,2,4-triazole), simplifying purification.[3][5] The key advantage of using such carbonyl-di-azole reagents is the potential for low racemization, a critical factor in the synthesis of chiral peptides.[1][3][5]

Mechanism of Action

The proposed mechanism for peptide bond formation using this compound involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid of an N-protected amino acid reacts with this compound to form a reactive N-acyl-1,2,4-triazolide intermediate. This reaction releases one molecule of 1,2,4-triazole and carbon dioxide.

-

Nucleophilic Attack by the Amine: The amino group of a C-protected amino acid or the N-terminus of a peptide chain attacks the carbonyl carbon of the activated acyl-triazolide. This results in the formation of the peptide bond and the release of a second molecule of 1,2,4-triazole as a byproduct.

Caption: Proposed mechanism of peptide bond formation using this compound.

Data Presentation: Comparison with Other Coupling Reagents

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Byproducts | Solubility of Byproducts |

| This compound (CDT) | Carbonyl-di-azole | Moderate (presumed) | Low (presumed) | 1,2,4-Triazole, CO₂ | Water-soluble |

| 1,1'-Carbonyldiimidazole (CDI) | Carbonyl-di-azole | Moderate | Low | Imidazole, CO₂ | Water-soluble |

| DCC/DIC | Carbodiimide | High | Moderate-High | Dicyclohexylurea (DCU) / Diisopropylurea (DIU) | Insoluble / Soluble |

| HBTU/HATU | Uronium/Guanidinium | Very High | Low (with additives) | Tetramethylurea | Water-soluble |

| PyBOP | Phosphonium | High | Low | Hexamethylphosphoramide (HMPA) byproduct is toxic | Varies |

Experimental Protocols

The following are general protocols for the use of this compound in peptide synthesis, adapted from established procedures for CDI.[6] Optimization of reaction times, temperatures, and solvent systems is recommended for specific peptide sequences.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid in solution.

Materials:

-

N-protected amino acid

-

C-protected amino acid (or peptide)

-

This compound (CDT)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Activation:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in the anhydrous solvent.

-

Add this compound (1.05 eq.) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 30-60 minutes, or until the evolution of CO₂ ceases. The formation of the acyl-triazolide can be monitored by TLC or LC-MS.

-

-

Coupling:

-

To the activated amino acid solution, add the C-protected amino acid or peptide (1.0 eq.).

-

Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Coupling is typically complete within 2-24 hours.

-

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove unreacted amine and 1,2,4-triazole, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude peptide.

-

Purify the crude peptide by column chromatography or recrystallization as required.

-

Caption: General workflow for solution-phase peptide coupling using CDT.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Method

This protocol outlines a manual procedure for coupling an amino acid to a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid

-

Resin with N-terminally deprotected peptide

-

This compound (CDT)

-

Anhydrous DMF

-

Shaker or manual agitation setup

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF to remove piperidine.

-

-

Amino Acid Activation (Pre-activation Method):

-

In a separate dry vial, dissolve the Fmoc-protected amino acid (3-5 eq. relative to resin loading) in anhydrous DMF.

-

Add this compound (3-5 eq.) to the amino acid solution.

-

Allow the activation to proceed for 10-15 minutes at room temperature.

-

-

Coupling:

-

Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Washing:

-

After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

-

Cycle Repetition:

-

Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

-

Caption: Workflow for a single coupling cycle in manual SPPS using CDT.

Conclusion

This compound presents a promising, albeit under-documented, alternative to more common peptide coupling reagents. Its presumed mechanism, analogous to CDI, suggests advantages in terms of mild reaction conditions, low racemization risk, and ease of byproduct removal. The provided protocols, based on established methods for CDI, offer a starting point for researchers interested in exploring the utility of this reagent. Further empirical studies are necessary to fully characterize its performance, including coupling efficiency for sterically hindered amino acids and precise racemization levels under various conditions.

References

Application Notes and Protocols: Di(1H-1,2,4-triazol-1-yl)methanone in Epoxidation Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(1H-1,2,4-triazol-1-yl)methanone, also known as 1,1'-Carbonyldi(1,2,4-triazole) (CDT), is a chemical compound featuring two 1H-1,2,4-triazole rings linked by a carbonyl group. The presence of the triazole moieties suggests its potential as a ligand in coordination chemistry, and it has been noted for its role in organic synthesis, including its use as a reagent in epoxidation reactions.[1] This document aims to provide a detailed overview of the application of this compound in such reactions, offering protocols and data for researchers in the field.

Theoretical Framework: The Role of Triazole Ligands in Catalytic Epoxidation

The 1,2,4-triazole ring is a well-established pharmacophore and a versatile building block in coordination chemistry.[1] Triazole-containing compounds can act as ligands, coordinating with transition metals to form complexes that can catalyze a variety of organic transformations, including oxidations. In the context of epoxidation, this compound can serve as a ligand to stabilize and enhance the reactivity of a metal center, which in turn activates an oxidant for the transfer of an oxygen atom to an alkene.

The general workflow for such a catalytic system can be visualized as follows:

Caption: General workflow for catalytic epoxidation using a metal complex of this compound.

Data Presentation

Currently, there is a notable lack of specific quantitative data in publicly available literature detailing the use of this compound as a primary catalyst or ligand in a wide range of epoxidation reactions. While its role as a reagent is mentioned, comprehensive tables of substrate scope, yields, and stereoselectivities are not readily found.

Future research would benefit from systematic studies to populate such a table, which would ideally look like this:

| Alkene Substrate | Oxidant | Catalyst System (Metal + CDT) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) |

| Example: Styrene | H₂O₂ | e.g., Fe(acac)₃ + CDT | CH₃CN | 25 | 24 | Data Needed | Data Needed | Data Needed |

| Example: Cyclohexene | t-BuOOH | e.g., Mn(OAc)₂ + CDT | DCM | 0 | 12 | Data Needed | Data Needed | Data Needed |

| ... | ... | ... | ... | ... | ... | ... | ... | ... |

Experimental Protocols

Although specific, optimized protocols for epoxidation using this compound are not extensively documented, a general protocol can be extrapolated based on standard procedures for metal-catalyzed epoxidations. Researchers should consider this a starting point for optimization.

General Protocol for a Trial Epoxidation Reaction:

-

Catalyst Preparation (in situ):

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the metal precursor (e.g., a salt or complex of Mn, Fe, Ru, etc.) and this compound in an appropriate solvent (e.g., acetonitrile, dichloromethane).

-

The molar ratio of the metal to the ligand may need to be optimized, with a 1:1 or 1:2 ratio being a common starting point.

-

Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for complex formation.

-

-

Epoxidation Reaction:

-

To the solution of the catalyst, add the alkene substrate.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) in an ice or water bath.

-

Slowly add the oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) dropwise to the reaction mixture while stirring vigorously. Caution: The addition of strong oxidants can be exothermic.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

-

-

Work-up and Isolation:

-

Upon completion, quench the reaction by adding a reducing agent (e.g., saturated aqueous sodium thiosulfate or sodium sulfite) to decompose any remaining oxidant.

-

If a biphasic system is not already present, add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to extract the product.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure epoxide.

-

The logical flow of this protocol is illustrated below:

Caption: Step-by-step experimental workflow for a trial epoxidation reaction.

Conclusion and Future Directions

While this compound is recognized as a reagent with potential applications in epoxidation reactions, likely through the formation of catalytic metal complexes, there is a clear need for more detailed and systematic research in this area. Future work should focus on:

-

Synthesizing and characterizing metal complexes of this compound.

-

Evaluating the catalytic activity of these complexes in the epoxidation of a broad range of alkene substrates.

-

Optimizing reaction conditions (catalyst loading, oxidant, solvent, temperature) to maximize yields and selectivities.

-

Conducting mechanistic studies to elucidate the role of the this compound ligand in the catalytic cycle.

Such studies would provide the necessary data to fully assess the utility of this compound in synthetic organic chemistry and for professionals in drug development who rely on efficient and selective epoxidation methods.

References

Application of Di(1H-1,2,4-triazol-1-yl)methanone in Heterocyclic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(1H-1,2,4-triazol-1-yl)methanone, also known as 1,1'-Carbonyldi(1,2,4-triazole) (CDT), is a stable, crystalline solid that serves as a versatile and safer alternative to the highly toxic and gaseous phosgene. Its utility in organic synthesis, particularly in the construction of heterocyclic scaffolds, is of significant interest to the medicinal and materials chemistry communities. The triazole moieties act as excellent leaving groups, rendering the central carbonyl group highly susceptible to nucleophilic attack. This reactivity allows for the efficient formation of ureas, carbamates, carbonates, and, notably, a variety of heterocyclic systems through cyclization reactions with bifunctional nucleophiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic structures.

Core Applications in Heterocyclic Synthesis